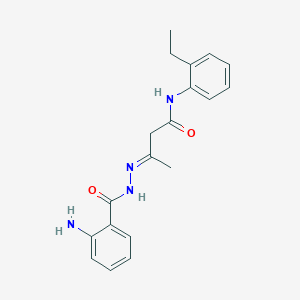![molecular formula C21H22N8O B11565525 2,4-bis[(2Z)-2-benzylidenehydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11565525.png)
2,4-bis[(2Z)-2-benzylidenehydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(MORPHOLIN-4-YL)-4,6-BIS[(2Z)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLIN-4-YL)-4,6-BIS[(2Z)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Addition of Phenylmethylidene Hydrazine Groups: The phenylmethylidene hydrazine groups are added through condensation reactions with hydrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly as an anticancer or antimicrobial agent.
Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(phenylmethylidene)hydrazin-1-yl-1,3,5-triazine: Similar structure but lacks the morpholine group.
2-(Morpholin-4-yl)-4,6-diamino-1,3,5-triazine: Similar structure but with amino groups instead of phenylmethylidene hydrazine groups.
Uniqueness
The presence of both morpholine and phenylmethylidene hydrazine groups in 2-(MORPHOLIN-4-YL)-4,6-BIS[(2Z)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE makes it unique compared to other triazine derivatives. This unique structure may confer specific properties and reactivity, making it valuable for certain applications.
Eigenschaften
Molekularformel |
C21H22N8O |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
2-N,4-N-bis[(Z)-benzylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22N8O/c1-3-7-17(8-4-1)15-22-27-19-24-20(28-23-16-18-9-5-2-6-10-18)26-21(25-19)29-11-13-30-14-12-29/h1-10,15-16H,11-14H2,(H2,24,25,26,27,28)/b22-15-,23-16- |
InChI-Schlüssel |
SNZKYJCJBAGXJY-OZKZUFLSSA-N |
Isomerische SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC=CC=C3)N/N=C\C4=CC=CC=C4 |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3)NN=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzene-1,4-diylbis[nitrilo(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(4-methoxybenzoate)](/img/structure/B11565442.png)
![3-nitro-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11565452.png)

![2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11565460.png)
![4-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11565462.png)

![2-(4-Nitrobenzenesulfonamido)-N-({N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11565477.png)
![N-[(1Z)-3-(octylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B11565491.png)

![N'-[(3Z)-5-Bromo-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-methoxybenzohydrazide](/img/structure/B11565501.png)
![5-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11565508.png)
![3-{[(4-Methylphenyl)sulfonyl]amino}propyl (4-methyl-1,2,5-oxadiazol-3-yl)carbamate](/img/structure/B11565509.png)

![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11565517.png)
